molecular formula C20H14N2O B12685716 2-(2-Naphthalenylazo)-1-naphthalenol CAS No. 52008-58-9

2-(2-Naphthalenylazo)-1-naphthalenol

Cat. No.: B12685716
CAS No.: 52008-58-9
M. Wt: 298.3 g/mol
InChI Key: NRIQPVPURZTLQU-UHFFFAOYSA-N
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Description

2-(2-Naphthalenylazo)-1-naphthalenol, also known as Solvent Orange 8, is an azo compound characterized by its vivid orange color. This compound is part of the azo dye family, which is widely used in various industries due to its vibrant hues and stability. The structure of this compound consists of two naphthalene rings connected by an azo group (-N=N-), with a hydroxyl group attached to one of the naphthalene rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Naphthalenylazo)-1-naphthalenol typically involves the diazotization of 2-naphthylamine followed by coupling with 2-naphthol. The process begins with the formation of a diazonium salt from 2-naphthylamine by treating it with nitrous acid. This diazonium salt is then reacted with 2-naphthol under alkaline conditions to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Naphthalenylazo)-1-naphthalenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Naphthalenylazo)-1-naphthalenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Naphthalenylazo)-1-naphthalenol involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include electron transfer and the formation of reactive intermediates that can bind to proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific structural arrangement, which imparts unique optical properties and stability. Its ability to undergo various chemical reactions makes it versatile for different applications in research and industry .

Properties

CAS No.

52008-58-9

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2-(naphthalen-2-yldiazenyl)naphthalen-1-ol

InChI

InChI=1S/C20H14N2O/c23-20-18-8-4-3-6-15(18)10-12-19(20)22-21-17-11-9-14-5-1-2-7-16(14)13-17/h1-13,23H

InChI Key

NRIQPVPURZTLQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=NC3=C(C4=CC=CC=C4C=C3)O

Origin of Product

United States

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